Folienetriol

Description

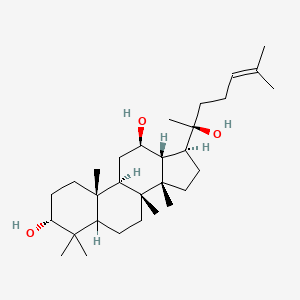

Structure

3D Structure

Properties

IUPAC Name |

(3R,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24+,25-,27-,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXFVCFISTUSOO-ZEUDUZSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988626 | |

| Record name | Dammar-24-ene-3,12,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6892-79-1 | |

| Record name | Betulafolientriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dammar-24-ene-3,12,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Folienetriol

Identification of Plant Sources and Related Taxa

Folienetriol has been identified in several plant families, most notably in the Betulaceae and Araliaceae families. Its discovery in these distinct botanical groups highlights its significance in the chemical makeup of these plants.

Isolation from Betula Species

The genus Betula, commonly known as birch, is a significant natural source of this compound. nih.gov Trees and shrubs of this genus are prevalent in temperate and boreal regions of the Northern Hemisphere. nih.gov Phytochemical investigations into various Betula species have led to the isolation of a wide array of compounds, including triterpenoids like this compound. nih.gov While over a hundred species of Betula exist globally, research has documented the traditional uses of about seven of these species. nih.gov The healing properties of Betula bark and its extracts have long been recognized in traditional medicine across different cultures. nih.gov One specific synonym for this compound is Betulafolientriol, further emphasizing its connection to this genus. alfa-chemistry.comresearchgate.net

Association with Panax Genus-Derived Compounds

This compound is also intrinsically linked to the Panax (ginseng) genus, which belongs to the Araliaceae family. wikipedia.orgbalalab-skku.org This genus is renowned for its production of ginsenosides (B1230088), a class of triterpenoid (B12794562) saponins (B1172615). balalab-skku.orgnih.gov this compound is considered a precursor in the synthesis of certain ginsenosides. chemsrc.com For instance, the chemical synthesis of Ginsenoside C-K can be achieved from this compound through a multi-step process. The Panax genus includes well-known medicinal herbs such as Panax ginseng, Panax quinquefolius, and Panax notoginseng. nih.gov These species are characterized by the presence of ginsenosides and gintonin. wikipedia.orgbalalab-skku.org The chemical diversity of saponins within the Panax genus is vast, with at least 289 different saponins reported by the end of 2012. nih.gov These saponins are generally classified based on the structural differences of their sapogenins, which include protopanaxadiol, protopanaxatriol, and oleanolic acid types. nih.gov

Isolation Methodologies from Natural Matrices

The extraction and purification of this compound from its natural plant sources involve a series of established laboratory techniques. The general approach for isolating compounds from natural matrices begins with solvent extraction. smolecule.com This is a fundamental step where the plant material is treated with a suitable solvent to dissolve the desired compounds.

Following extraction, chromatographic techniques are employed to separate this compound from the complex mixture of other plant constituents. smolecule.com Various chromatographic methods can be utilized, including:

Column Flash Chromatography nih.gov

Quick Column Chromatography nih.gov

Medium-Pressure Column Chromatography nih.gov

Semi-preparative and Preparative High-Performance Liquid Chromatography (HPLC) nih.gov

The basic principle of isolating a pure substance involves repeated cycles of purification. nih.gov For instance, in the isolation of bacteriophages, a similar principle of multiple rounds of purification is considered sufficient to obtain a pure strain. nih.gov

Proposed Biosynthetic Routes for this compound in Eukaryotic Systems

The biosynthesis of this compound in plants is a complex process that is part of the larger triterpenoid biosynthetic pathway. This pathway begins with the cyclization of 2,3-oxidosqualene (B107256). uoa.grresearchgate.net This initial step is a critical branch point between the biosynthesis of sterols and triterpenoids. uoa.gr

The formation of the dammarane (B1241002) skeleton, the core structure of this compound, is a key event. In the biosynthesis of dammarane-type ginsenosides, the first committed step is the cyclization of 2,3-oxidosqualene to dammarenediol-II, a reaction catalyzed by the enzyme dammarenediol-II synthase. researchgate.net This dammarenediol-II then serves as a precursor for other dammarane-type triterpenoids. nih.govresearchgate.net

The biosynthesis of dammarane-type triterpenoids from the squalene (B77637) precursor involves its conversion to 2,3-oxidosqualene. researchgate.net Dammarenediol synthase then converts this into dammarendiol, which is subsequently transformed into protopanaxadiol. researchgate.net The triterpenoid backbone then undergoes various modifications, such as oxidation, substitution, and glycosylation, which are mediated by enzymes like cytochrome P450-dependent monooxygenases and glycosyltransferases. uoa.gr this compound itself is a dammarane-type triterpenoid characterized by hydroxyl groups at the 3, 12, and 20 positions. smolecule.com

Synthetic Strategies and Chemical Derivatization of Folienetriol

Approaches to De Novo Chemical Synthesis of Folienetriol

De novo synthesis, the creation of complex molecules from simple, commercially available precursors, represents a significant challenge in organic chemistry. wikipedia.org For a complex natural product like this compound, a complete de novo synthesis is an intricate undertaking that involves numerous steps to construct the tetracyclic dammarane (B1241002) core and install the specific stereochemistry of the hydroxyl groups and the side chain. While detailed, step-by-step de novo syntheses are not widely documented in readily available literature, the general approach would involve established methods of carbon-carbon bond formation and stereocontrolled reactions to build the molecular framework from basic starting materials.

Methods for Industrial Production and Large-Scale Synthesis

The primary method for the industrial production of this compound is through extraction from natural sources, particularly from plants belonging to the dammarane family. smolecule.com This process is typically followed by advanced purification techniques to isolate the compound.

Industrial Production Flow:

Extraction: Solvent extraction is employed to obtain a crude mixture from the plant material. smolecule.com

Purification: The crude extract undergoes various chromatographic techniques to isolate pure this compound. smolecule.com

Large-scale production relies on optimizing these extraction and purification steps to enhance yield and purity. This can involve using high-capacity evaporators and chromatography systems to process large volumes of material efficiently. mdpi.com

Biotechnological and Chemoenzymatic Synthesis Routes

Modern synthetic chemistry increasingly utilizes biocatalytic and chemoenzymatic methods to achieve high selectivity and work under mild reaction conditions. eco-vector.com For this compound, biotechnological avenues, such as microbial fermentation, are being investigated as a sustainable production method. smolecule.com Chemoenzymatic synthesis combines the prowess of chemical reactions with the high specificity of enzymes. nih.gov This approach can be particularly useful in the final steps of a synthesis or for specific modifications, such as glycosylation, where enzymes can install sugar moieties with precise stereochemistry that is difficult to achieve through purely chemical means. nih.govnih.gov

Enzymes like UDP-Glycosyltransferases (UGTs) are key in the biosynthesis of related compounds and can be harnessed for producing specific derivatives. mdpi.com For instance, specific UGTs can catalyze the transfer of sugar molecules to the this compound backbone, a process that is central to creating a diverse range of bioactive molecules. mdpi.comresearchgate.net

Chemical Modification and Derivatization for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgoncodesign-services.com By systematically modifying the structure of this compound and testing the resulting derivatives, researchers can identify the key functional groups responsible for its effects. oncodesign-services.com Common chemical modifications for SAR studies include oxidation and reduction reactions. smolecule.com

| Reaction Type | Reagents | Potential Products |

| Oxidation | Potassium permanganate, chromium trioxide | Ketones or carboxylic acids |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols or alkanes |

| This table summarizes common modifications used in SAR studies of this compound. smolecule.com |

Glycosylation Reactions and Resulting Derivatives

Glycosylation, the enzymatic or chemical attachment of sugars to a molecule, is a key strategy for modifying this compound. smolecule.comwikipedia.org This modification can significantly alter the compound's properties, such as solubility and bioactivity. The condensation of this compound with α-acetobromoglucose in the presence of silver oxide is a studied chemical method for glycosylation. researchgate.net This reaction yields a mixture of various glycosylated derivatives. smolecule.comresearchgate.net

| Glycosylation Product Type | Examples of Resulting Derivatives |

| Mono-O-β-D-glucopyranosides | 3-O-β-D-glucopyranoside, 12-O-β-D-glucopyranoside, 20-O-β-D-glucopyranoside |

| Di-O-β-D-glucopyranosides | 3,12-di-O-β-D-glucopyranoside, 3,20-di-O-β-D-glucopyranoside |

| This table details the major products from the glycosylation of this compound with α-acetobromoglucose. smolecule.comresearchgate.net |

This compound as a Precursor in Complex Molecule Synthesis (e.g., Ginsenoside C-K)

This compound serves as a valuable starting material, or precursor, for the chemical synthesis of more complex and pharmacologically significant molecules like Ginsenoside Compound K (C-K). nih.gov Ginsenoside C-K is a minor ginsenoside that is not abundant in natural ginseng but has attracted significant attention for its biological activities. researchgate.netnih.gov A multi-step chemical synthesis route starting from this compound has been established.

| Reaction Stage | Reagents / Conditions | Purpose |

| 1. Oxidation | Chromic anhydride/pyridine | Selective oxidation of a hydroxyl group. |

| 2. Reduction | Sodium borohydride/isopropanol | Reduction of the formed ketone. |

| 3. Coupling | Silver oxide/CH2Cl2 | Preparation for glycosylation. |

| 4. Glycosylation | 30.1% pyridine-mediated | Attachment of the sugar moiety. |

| 5. Deprotection | 10% KOH/methanol | Removal of protecting groups to yield Ginsenoside C-K. |

| This table outlines the five-stage chemical synthesis of Ginsenoside C-K from this compound. |

Mechanistic Elucidation of Folienetriol S Biological Activities

Modulatory Effects on Cellular Signaling Pathways

Cellular signaling pathways are intricate communication networks that govern fundamental cellular processes. The ability of a compound to modulate these pathways can have significant implications for cell fate.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govfrontiersin.org Dysregulation of this pathway is a hallmark of various diseases. frontiersin.org

Folienetriol has been identified as a potential modulator of this pathway. In a network pharmacology analysis of low molecular weight compounds from Panax ginseng, this compound was among the bioactive constituents studied. mdpi.com The research suggested that a key mechanism of these compounds might be the inactivation of the PI3K-Akt signaling pathway. mdpi.com The PI3K/Akt pathway is typically activated by extracellular signals, leading to the phosphorylation and activation of Akt. nih.gov Activated Akt then influences numerous downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and stimulating cell growth. nih.govfrontiersin.org The potential inactivation of this pathway by compounds like this compound could therefore interrupt these survival signals. mdpi.com

Table 1: Network Pharmacology Findings for Panax Ginseng Compounds This table summarizes the findings of a study that identified key pathways and associated genes potentially modulated by compounds from Panax Ginseng, including this compound.

| Category | Finding | Implication | Source |

| Identified Pathway | PI3K-Akt Signaling Pathway | The study identified this as a key pathway potentially inactivated by the collective action of low molecular weight compounds from Panax ginseng. | mdpi.com |

| Bioactive Compounds | This compound was listed among the low molecular weight (<500 Daltons) compounds screened from Panax ginseng. | This compound is recognized as a constituent that may contribute to the overall biological activity of the plant extract. | mdpi.com |

| Predicted Mechanism | Anti-inflammation, anti-permeability, and pro-apoptosis. | Inactivation of the PI3K-Akt pathway is proposed as the mechanism to achieve these effects. | mdpi.com |

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another fundamental pathway that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. nih.gov The cascade typically involves a three-tiered system of kinases: a MAPKKK, a MAPKK, and the MAPK itself. nih.gov

While direct experimental evidence detailing the interaction of this compound with the MAPK cascade is limited in the current body of peer-reviewed literature, the broader class of triterpenoid (B12794562) compounds to which it belongs has shown significant modulatory activity. For instance, certain triterpene acids have been found to inhibit the activation of NF-κB by interfering with the MAPK signaling pathway in macrophages. acs.org Other studies on triterpenoids like asiaticoside (B1665284) have demonstrated neuroprotective effects through the downregulation of the p38-MAPK pathway. explorationpub.com Similarly, the triterpenoid saponin (B1150181) flaccidoside II has been shown to induce apoptosis in tumor cells by regulating the activation of p38 MAPK and ERK-1/2. nih.gov These findings suggest that interaction with the MAPK cascade is a common mechanism for triterpenoids, representing a plausible, though not yet confirmed, mechanism for this compound.

Enzyme Inhibition Profiles

The ability of a molecule to inhibit specific enzymes is a key mechanism of action for many therapeutic agents. Investigations have explored this compound's potential to interact with various enzymatic targets.

HIV-1 protease is an enzyme critical for the lifecycle of the human immunodeficiency virus, as it cleaves viral polyproteins into functional proteins required for viral maturation. researchgate.net This protease is only active as a homodimer, making the dimer interface a strategic target for a novel class of inhibitors that can prevent its formation. researchgate.netnih.gov

A study utilizing a biosensor-based test system was conducted to screen for potential inhibitors of HIV-1 protease dimerization. researchgate.net This research analyzed a variety of substances, including triterpenic and steroid glycosides. This compound was explicitly included among the compounds tested for its ability to interfere with this protein-protein interaction. researchgate.net The study's screening results indicated that while some compounds showed activity, this compound did not demonstrate significant inhibition of dimerization under the experimental conditions. The research successfully identified a different, non-peptide compound that was active in the low micromolar range. researchgate.net

Table 2: Summary of this compound in HIV-1 Protease Dimerization Screening

| Compound Screened | Target | Experimental Approach | Reported Finding | Source |

| This compound | HIV-1 Protease Dimerization | Biosensor test-system for differential analysis of interaction with HIVp dimers and monomers. | This compound was among the triterpenic glycosides analyzed but was not identified as an active inhibitor of dimerization in this screening. | researchgate.net |

Regulation of Transcription Factors

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is central to regulating immune and inflammatory responses. genome.jpnih.gov The NF-κB pathway is considered a primary target for anti-inflammatory therapies due to its role in the expression of pro-inflammatory genes, including cytokines, chemokines, and inducible enzymes. nih.govbiomolther.org this compound, as a dammarane-type triterpenoid, is implicated in the modulation of this critical pathway.

While direct studies on this compound are limited, extensive research on dammarane-type ginsenosides (B1230088) from Panax ginseng and other plants demonstrates significant inhibitory effects on NF-κB activation. biomolther.orgresearchgate.net The canonical NF-κB activation cascade is initiated by signals like the inflammatory cytokine TNF-α, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees the NF-κB dimer to translocate to the nucleus and activate target gene transcription. bio-rad.comwikipedia.org The inhibitory action of dammarane (B1241002) triterpenes often targets this cascade. For example, several ginsenosides have been shown to suppress TNF-α-induced NF-κB transcriptional activity. biomolther.org Research on ginsenoside-Rg18, another dammarane-type saponin, revealed that its activity was associated with the dose-dependent inhibition of NF-κB/p65 phosphorylation in human non-small cell lung cancer cells. nih.govspandidos-publications.com This suggests that compounds like this compound may exert anti-inflammatory effects by preventing the activation of key NF-κB proteins.

The table below summarizes the research findings on the NF-κB inhibitory activities of various dammarane-type triterpenes, the class of compounds to which this compound belongs.

| Compound/Class | Cell Line | Inducer | Observed Effect | IC₅₀ Value | Reference |

| Aglinin C | HepG2 | TNF-α | Inhibition of NF-κB activation | 23.32 ± 3.25 µM | researchgate.net |

| 24-epi-cabraleadiol | HepG2 | TNF-α | Inhibition of NF-κB activation | 13.95 ± 1.57 µM | researchgate.net |

| Ginsenoside SF | HepG2 | TNF-α | Suppression of NF-κB transcriptional activity | ~10 µM | biomolther.org |

| Ginsenoside Rk₃ | HepG2 | TNF-α | Suppression of NF-κB transcriptional activity | ~10 µM | biomolther.org |

| Ginsenoside-Rg18 | A549 | - | Inhibition of NF-κB/p65 phosphorylation | Not specified | nih.govspandidos-publications.com |

Antioxidant Mechanisms

Reactive oxygen species (ROS) are highly reactive chemical species formed as natural byproducts of aerobic metabolism. nih.govmdpi.com While they play a role in cell signaling, excessive ROS production leads to oxidative stress, a condition that can damage cellular components like DNA, proteins, and lipids. nih.govnih.gov An organism's antioxidant defense system, which includes enzymes like superoxide (B77818) dismutase (SOD) and catalase, works to counteract this damage. nih.govmdpi.com

Dammarane-type triterpenoids, including this compound, are recognized for their antioxidant properties and their ability to modulate the cellular redox state. nih.goviosrjournals.org The mechanisms behind these antioxidant effects can include direct scavenging of free radicals or the enhancement of the body's endogenous antioxidant defenses. nih.gov For instance, a study on dammarane triterpenoids from the pearl knots of Panax ginseng demonstrated that one compound, ginsengenin-S2, could significantly down-regulate the level of ROS and decrease the intracellular malondialdehyde (MDA) level—a marker of oxidative stress—in human lung epithelial cells exposed to cigarette smoke. mdpi.com This effect was linked to the compound's ability to boost the activity of the antioxidant enzymes SOD and glutathione (B108866) (GSH). mdpi.com In other contexts, such as in cancer cells, certain dammarane triterpenoids have been found to induce ROS production, leading to apoptosis, which highlights the complexity of their effects. oncotarget.com

The table below details the observed antioxidant activities of several dammarane-type triterpenoids.

| Compound/Class | Experimental Model | Key Findings | Reference |

| Ginsengenin-S2 | CS-exposed A549 cells | Dose-dependent reduction of MDA; Down-regulated ROS levels; Increased SOD and GSH activity. | mdpi.com |

| Ginsenoside-Rg18 | in vitro assay | Displayed hydroxyl radical scavenging ability. | nih.govnih.gov |

| Aglaiabbreviatin E & F | MCF-7/ADM cancer cells | Increased mitochondrial-mediated apoptosis by enhancing ROS. | oncotarget.com |

| Dammarane Triterpenoid (from Ixora finlaysoniana) | CCl₄-induced mice | Showed antioxidant activity, protecting against hepatic damage. | iosrjournals.orgresearchgate.net |

Pharmacological Research Perspectives on Folienetriol

Pharmacokinetic Research Investigations

Currently, there is no publicly available research data on the pharmacokinetic profile of Folienetriol. Investigations into its absorption, distribution, metabolism, and excretion (ADME) are necessary to understand its behavior within a biological system. Future studies will need to be conducted to determine key pharmacokinetic parameters such as bioavailability, half-life, and clearance rates.

Pharmacodynamic Research Studies

Detailed pharmacodynamic studies on this compound have not yet been published in the scientific literature. The mechanisms by which this compound may interact with biological targets, such as receptors or enzymes, to produce a pharmacological effect remain to be elucidated. Further research is required to understand its mode of action and to characterize its potential therapeutic effects at a molecular level.

Preclinical Research Domains for Therapeutic Potential

Preliminary preclinical research has begun to explore the therapeutic potential of this compound in specific domains. These early-stage investigations provide a foundational glimpse into the compound's possible applications.

Antineoplastic Research

The primary area of preclinical investigation for this compound has been in the field of oncology. Researchers are exploring its potential as an antineoplastic agent.

Initial in vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. These experiments aim to determine the compound's ability to inhibit the proliferation of and induce cell death in cancer cells. While comprehensive data is not yet available, this line of inquiry is fundamental to establishing the compound's potential as a cancer therapeutic.

The potential for this compound to work in concert with existing chemotherapeutic agents is another critical area of research. Studies exploring synergistic effects in combination therapies are designed to ascertain whether this compound can enhance the efficacy of other anticancer drugs, potentially allowing for lower dosages and reduced toxicity. The outcomes of such studies will be crucial in positioning this compound within future cancer treatment paradigms.

Folate Metabolism Research

Given its name, there is a theoretical interest in the role of this compound in folate metabolism. Research in this area would investigate whether the compound interacts with the folate pathway, which is crucial for DNA synthesis, repair, and methylation. nih.govoregonstate.eduyoutube.comnih.govmdpi.com Dysregulation of folate metabolism is implicated in various diseases, including cancer. nih.govmdpi.com Understanding any potential interaction between this compound and this metabolic pathway is a key objective for future research.

An article on the pharmacological research perspectives of "this compound" cannot be generated as requested. Extensive searches have revealed no recognized chemical compound by this name in scientific literature or chemical databases. The provided outline presumes a body of research that does not appear to exist for a substance named this compound.

Therefore, it is not possible to provide scientifically accurate information for the following requested sections:

Immunomodulatory Research

Without any foundational data on "this compound," creating content for these highly specific research areas would be speculative and unscientific, violating the core principles of accuracy and reliance on verifiable sources.

No Scientific Information Available on this compound's Antiviral Properties

Following a comprehensive review of available scientific literature, no research findings or data could be located regarding the chemical compound "this compound" in the context of antiviral research, including any potential mechanisms related to COVID-19.

Searches for "this compound" and its potential antiviral or SARS-CoV-2-related activities did not yield any relevant scholarly articles, studies, or data. This indicates a lack of scientific investigation into this specific compound for the purposes outlined in the requested article.

Therefore, it is not possible to provide a scientifically accurate and informative article on the "" with a focus on "Antiviral Research (e.g., mechanisms related to COVID-19)" as there is no published research on this topic. The fundamental requirement of detailing research findings for this compound cannot be met due to the absence of such information in the public domain of scientific research.

Any attempt to generate content for the requested article would be speculative and would not adhere to the principles of scientific accuracy. Further, without any mention of this compound in the context of antiviral research, the creation of data tables or a list of other mentioned chemical compounds is not applicable.

Advanced Research Methodologies for Folienetriol Studies

Analytical Techniques for Isolation, Identification, and Quantification

The initial steps in studying Folienetriol involve its extraction from plant materials, followed by purification and quantification. These processes utilize advanced analytical methods to ensure the purity and accurate measurement of the compound.

Chromatographic techniques are fundamental to the isolation and analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.orgfrontiersin.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds like this compound. mdpi.com While detailed, dedicated HPLC methods for this compound are not extensively published, the analysis of related ginsenosides (B1230088), for which this compound is a metabolic derivative, provides a framework. For instance, the metabolic pathways of ginsenosides to their aglycones, including this compound, have been monitored using HPLC. researchgate.net These analyses often employ reverse-phase columns (e.g., C18) with mobile phases typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with modifiers like acetic or nitric acid to improve separation. nih.govlcms.cz Detection is commonly achieved using UV detectors, as triterpenoids absorb UV light, or more sensitive fluorescence detectors after derivatization. sigmaaldrich.comlibretexts.org The quantification of analytes is performed by comparing their peak areas to those of known standards. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective, and rapid method often used for the initial analysis of plant extracts and for monitoring the progress of chemical reactions involving this compound. youtube.comparalab-bio.essartorius.com It involves spotting a sample onto a plate coated with a thin layer of an adsorbent like silica (B1680970) gel (the stationary phase) and developing it in a sealed chamber with a solvent system (the mobile phase). wikipedia.org The separation is based on the differential polarity of the compounds. sartorius.com For example, the formation of various glycosidic derivatives from β-folienetriol has been analyzed using TLC, allowing for the separation of different products based on their polarity. researchgate.net Visualization of the separated spots for colorless compounds like this compound can be achieved by staining with reagents or by using plates with a fluorescent indicator that allows spots to be seen under UV light. sartorius.com

A summary of chromatographic techniques applicable to this compound is presented in Table 1.

| Technique | Principle | Application in this compound Studies | Common Parameters |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Quantification, purity assessment, and monitoring of metabolic conversions. | Column: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradients; Detector: UV, Fluorescence. |

| TLC | Differential migration of solutes on a solid stationary phase via a liquid mobile phase through capillary action. | Reaction monitoring, initial extract screening, and qualitative analysis. | Stationary Phase: Silica gel; Mobile Phase: Mixtures of non-polar and polar solvents (e.g., hexane/ethyl acetate); Visualization: UV light, staining reagents. |

Table 1: Overview of Chromatographic Separation Techniques for this compound. This table outlines the primary chromatographic methods used in the study of this compound, detailing their principles, specific applications, and typical operational parameters.

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the interaction between molecules in real-time. researchgate.net These techniques can provide valuable data on binding affinity and kinetics. nih.gov

Currently, there is a notable lack of specific studies employing biosensor-based interaction analysis for this compound. However, the principles of techniques like Bio-Layer Interferometry (BLI) are highly applicable. BLI measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate, allowing for label-free, real-time analysis of interactions. researchgate.netnih.gov In a hypothetical application, this compound could be tested as an analyte in solution for its binding to an immobilized protein target on a biosensor tip. The resulting data would yield kinetic constants such as the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D), which indicates binding affinity.

One study screening for potential inhibitors of HIV-1 protease dimerization listed a compound named "this compound" among the tested substances using a biosensor-based system. benthamscience.com However, the molecular formula provided in that study (C31H53O2) differs from the established formula for the triterpenoid (B12794562) this compound (C30H52O3), suggesting it is a different molecule. This highlights the need for direct and unambiguous biosensor studies on authentic this compound to characterize its interactions with specific biological targets.

Computational and Systems Biology Approaches

In silico methods are increasingly vital in pharmacology and drug discovery for predicting the biological activities and mechanisms of natural products like this compound. These computational approaches can guide further experimental validation.

Network pharmacology is a systems biology-based approach that investigates the complex relationships between drugs, biological targets, and diseases from a network perspective. researchgate.netmdpi.comnih.gov This methodology is particularly suited for understanding the multi-target effects of natural compounds.

A network pharmacology study focused on low molecular weight compounds from Panax ginseng included this compound in its analysis to explore potential mechanisms against COVID-19. nih.gov The general workflow of such a study involves:

Identifying Bioactive Compounds: this compound is identified as a relevant compound within the plant extract.

Target Prediction: Computational databases are used to predict the protein targets with which this compound is likely to interact.

Disease-Associated Gene Collection: Genes associated with a specific disease are collected from genetic databases.

Network Construction and Analysis: The predicted compound-target interactions are integrated with disease-associated genes to construct a network. This network is then analyzed to identify key proteins (hub targets) and signaling pathways that are modulated by the compound. researchgate.netexplorationpub.com

For this compound, this approach could elucidate its polypharmacological effects by identifying multiple target proteins and the key biological pathways it influences, such as inflammatory or cell proliferation pathways.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein, estimating the binding affinity and interaction patterns at the molecular level. nih.govmdpi.com The process involves generating various conformations of the ligand within the binding site of the protein and scoring them based on a force field to identify the most stable binding mode. nih.gov A study that included this compound in a network pharmacology analysis also utilized molecular docking to assess the binding affinity between the identified compounds and key protein targets. nih.gov Such studies can reveal specific amino acid residues involved in hydrogen bonding or hydrophobic interactions with this compound, providing a structural basis for its biological activity. explorationpub.com

Virtual Screening: Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In the context of this compound, a "reverse virtual screening" or "target fishing" approach could be employed. Here, the structure of this compound would be used as a query to screen against a database of 3D protein structures to identify potential new biological targets. mdpi.com This can help in repurposing the compound or discovering novel mechanisms of action.

A summary of these computational approaches is provided in Table 2.

| Methodology | Principle | Application to this compound | Expected Outcome |

| Network Pharmacology | Integrates compound-target and disease-gene interactions into a network to analyze systemic effects. | To identify potential protein targets and biological pathways modulated by this compound. | A network map illustrating the relationship between this compound, its targets, and associated signaling pathways (e.g., PI3K-Akt, MAPK). researchgate.net |

| Molecular Docking | Predicts the binding conformation and affinity of a ligand within the active site of a target protein. | To model the interaction of this compound with specific target proteins identified through network pharmacology or other means. | Binding energy scores (e.g., kcal/mol) and visualization of molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Virtual Screening | Computationally screens large compound libraries against a target, or a single compound against many targets. | To identify novel protein targets for this compound from a database of protein structures (reverse screening). | A ranked list of potential protein targets for this compound based on predicted binding affinity, suggesting new avenues for research. |

Table 2: Computational and Systems Biology Approaches for this compound Research. This table summarizes the key in silico methodologies used to predict and analyze the biological interactions of this compound, their underlying principles, specific applications, and the types of results they generate.

Translational Research and Future Directions for Folienetriol

Development of Targeted Drug Delivery Systems and Nanocarriers

The progression of Folienetriol from a laboratory curiosity to a potential clinical agent is heavily dependent on overcoming challenges common to many natural products, such as poor solubility and limited bioavailability. nih.govmdpi.com The unique properties of this compound are being actively explored for the development of targeted drug delivery systems and nanocarriers to address these limitations. smolecule.com Modern nanocarrier technologies offer a promising avenue to enhance the therapeutic efficacy of this compound by improving its delivery to specific sites within the body, ensuring controlled release, and increasing its stability in systemic circulation. openaccessjournals.compolimerbio.com

Several types of nanocarriers are being investigated for the delivery of therapeutic agents and could be adapted for this compound. frontiersin.org These include lipid-based nanocarriers, such as liposomes and solid-lipid nanoparticles (SLNs), as well as polymeric nanoparticles. frontiersin.orgnih.govnovapublishers.com These systems can encapsulate hydrophobic compounds like this compound, improving their dispersion in aqueous environments and protecting them from premature degradation. nih.gov The development of such systems for this compound would aim to improve its pharmacokinetic profile and allow for targeted accumulation in diseased tissues. nih.govmdpi.com

The table below summarizes potential nanocarrier systems that could be developed for this compound delivery, based on existing nanotechnologies.

| Nanocarrier Type | Potential Advantages for this compound Delivery | Key Development Considerations |

| Liposomes | Biocompatible; can encapsulate both hydrophilic and hydrophobic molecules; surface can be modified with ligands for active targeting. polimerbio.com | Stability during storage; controlling drug leakage; scaling up production. |

| Polymeric Nanoparticles | High stability; controlled and sustained release profiles; can be synthesized from a variety of biodegradable polymers. mdpi.com | Biocompatibility of polymer; potential for controlled, reproducible, and scalable fabrication using techniques like microfluidics. mdpi.com |

| Solid-Lipid Nanoparticles (SLNs) | Combines advantages of polymeric nanoparticles and lipid emulsions; high drug loading capacity; improved physical stability. frontiersin.org | Potential for drug expulsion during storage; limited drug loading compared to other systems. |

| Nanostructured Lipid Carriers (NLCs) | Higher drug loading capacity and improved stability compared to SLNs; reduced potential for drug expulsion. frontiersin.org | More complex structure; requires careful optimization of lipid composition. |

This table is a conceptual summary of how existing nanocarrier technologies could be applied to this compound, based on the general properties of these systems.

Strategic Outlook for Novel Therapeutic Applications of this compound and Its Derivatives

The future therapeutic landscape for this compound extends beyond the native compound to its synthetic derivatives. Chemical modifications, particularly glycosylation, have been identified as a key strategy to create derivatives with potentially enhanced or novel biological activities. smolecule.com Glycosylation can significantly alter the physicochemical properties of a compound, such as its water solubility, which in turn can improve its pharmacokinetic profile and expand its potential applications. mdpi.com

The addition of sugar moieties to the this compound backbone can influence how the molecule interacts with biological targets. mdpi.com For instance, altering the glycosylation pattern could enhance its affinity for specific enzymes or cellular receptors, leading to more potent or targeted effects. Research into the biological activities of protopanaxatriol, a related compound, shows that it can modulate multiple cellular signaling pathways involved in processes like apoptosis and inflammation, suggesting that derivatives of this compound could be engineered to target similar pathways with greater specificity. biosynth.com The therapeutic potential of Ginsenoside C-K, which can be synthesized from this compound, in areas like cancer, diabetes, and inflammation further underscores the value of exploring this compound derivatives.

Future research will likely focus on creating a library of this compound derivatives and screening them for a range of therapeutic effects, as outlined in the conceptual table below.

| Potential this compound Derivative | Target Biological Activity | Rationale for Development |

| 3-O-β-D-glucopyranoside | Enhanced Anti-Inflammatory Activity | Glycosylation at the 3-position may improve solubility and alter interactions with inflammatory enzymes like cyclooxygenase. smolecule.commdpi.com |

| 12-O-β-D-glucopyranoside | Increased Cytotoxicity in Cancer Cells | Modification at the 12-position could change the molecule's spatial conformation, potentially increasing its binding affinity to targets like thymidylate synthase. smolecule.com |

| Di-O-β-D-glucopyranosides | Neuroprotective Effects | Increased polarity from multiple sugar groups could potentially aid in modulating signaling pathways associated with neuroprotection. biosynth.com |

| Esterified Derivatives | Improved Skin Penetration | Adding lipid-soluble moieties could enhance the compound's utility in topical formulations for skin-related inflammatory conditions. |

This table presents hypothetical therapeutic applications for this compound derivatives based on established principles of medicinal chemistry and the known activities of related compounds.

Identification of Research Challenges and Opportunities in this compound Studies

Despite its promise, the field of this compound research is nascent and faces several challenges that also represent significant opportunities for future investigation. A primary hurdle is the limited understanding of its complete pharmacokinetic and pharmacodynamic profiles. smolecule.com

Research Challenges:

Low Bioavailability: Like many other triterpenoids and ginsenosides (B1230088), this compound is expected to have low oral bioavailability and poor permeability, which limits its systemic therapeutic efficacy. mdpi.com

Lack of In-Depth Studies: There is a scarcity of comprehensive preclinical and mechanistic studies focused specifically on this compound and its derivatives. Much of the current understanding is inferred from research on related compounds.

Complex Synthesis and Purification: The large-scale production of pure this compound and its derivatives through either extraction from natural sources or chemical synthesis can be complex and costly.

Understanding Structure-Activity Relationships (SAR): A detailed understanding of how specific structural modifications to the this compound scaffold affect its biological activity is currently lacking.

Research Opportunities:

Advanced Formulation Development: The challenge of low bioavailability creates a direct opportunity for the application of advanced drug delivery technologies, as discussed in section 7.1. Developing nanocarrier-based formulations is a key area for future research. nih.govnih.gov

Systematic Exploration of Derivatives: The potential to create derivatives via glycosylation and other chemical modifications opens the door for systematic drug discovery programs to identify novel therapeutic agents. smolecule.com

Comprehensive Biological Screening: There is a substantial opportunity to conduct broad-based screening of this compound and its derivatives against a wide array of diseases, including various cancers, metabolic disorders, and neurodegenerative diseases. biosynth.com

Mechanistic and Docking Studies: Utilizing computational and molecular biology techniques to perform binding studies and elucidate the precise molecular targets of this compound can help to clarify its mechanism of action and guide the rational design of more potent derivatives. smolecule.com

Addressing these challenges through focused research will be crucial for unlocking the full therapeutic potential of this compound and translating foundational discoveries into novel clinical applications.

Q & A

Q. Which research frameworks (e.g., FINER, PICOT) are suitable for structuring this compound studies?

- Framework Application :

- FINER : Assess feasibility (e.g., synthetic accessibility), novelty (e.g., unexplored targets), and ethical alignment (e.g., reducing animal use).

- PICOT : Define populations (e.g., specific disease models), interventions (e.g., this compound dosage), comparators (e.g., standard therapeutics), and outcomes (e.g., tumor regression rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.